1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorinated aromatic ring and an ethan-1-ol group
Preparation Methods
The synthesis of 1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorinated Aromatic Ring: This step involves the use of a chlorinated aromatic compound, such as 3-chloro-2-methylphenyl, which can be introduced through a substitution reaction.
Attachment of the Ethan-1-ol Group:
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under certain conditions to form a dihydrotriazole derivative.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate the function of certain enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The chlorinated aromatic ring and ethan-1-ol group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be compared with other similar compounds, such as:
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: This compound has a similar structure but with a methanol group instead of an ethan-1-ol group.
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-1-ol: This compound has a propan-1-ol group instead of an ethan-1-ol group.
1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]butan-1-ol: This compound has a butan-1-ol group instead of an ethan-1-ol group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[1-(3-chloro-2-methylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-7-9(12)4-3-5-11(7)15-6-10(8(2)16)13-14-15/h3-6,8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQVAOXHFWACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.